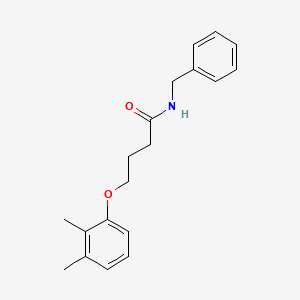![molecular formula C8H12N2O2S B4768360 2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanol CAS No. 112010-51-2](/img/structure/B4768360.png)
2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanol
説明
2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanol, also known as S-2-pyridylethyl methylsulfone (PEMS), is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. PEMS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
作用機序
PEMS has been found to inhibit the activity of PTP1B, which is a key regulator of insulin signaling. By inhibiting PTP1B, PEMS can increase insulin sensitivity and glucose uptake in cells, making it a potential treatment for type 2 diabetes. PEMS has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
PEMS has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PTP1B and COX-2, PEMS has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may have cognitive enhancing effects. PEMS has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals.
実験室実験の利点と制限
PEMS has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with good purity. PEMS has also been found to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of PEMS in lab experiments. It can be difficult to control the concentration of PEMS in cells, as it is rapidly metabolized and excreted. Additionally, PEMS has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
将来の方向性
There are many potential future directions for the use of PEMS in scientific research. One area of interest is the development of PEMS-based inhibitors of PTP1B for the treatment of type 2 diabetes. Another area of interest is the use of PEMS as a cognitive enhancer, due to its ability to inhibit AChE and increase acetylcholine levels in the brain. PEMS may also have potential applications in the treatment of inflammation and oxidative stress. Further studies are needed to fully understand the potential applications of PEMS in scientific research.
科学的研究の応用
PEMS has been found to have a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines. PEMS has also been used as a precursor in the synthesis of 2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanolthyl sulfoxide (PESO), which has been found to be a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B).
特性
IUPAC Name |
2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(12-4-3-11)10-8(9-6)13-2/h5,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPZKKSNNWOILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364600 | |
| Record name | Ethanol, 2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- | |
CAS RN |
112010-51-2 | |
| Record name | Ethanol, 2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4768293.png)
![6-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4768300.png)
![3-cyclopropyl-5-({5-[(4-ethoxyphenoxy)methyl]-2-furyl}methylene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4768308.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4768313.png)
![N-(4-iodo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768321.png)
![6-methyl-1-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4768328.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4768335.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4768338.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4768341.png)
![1-[(2-chlorobenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4768352.png)

![N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4768376.png)
![4-bromo-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4768382.png)